N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide
Description
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide (CAS: 303015-69-2) is a thiophene-based carboxamide derivative characterized by a morpholine-substituted phenyl group at the amide nitrogen. Its molecular formula is C₁₅H₁₆N₂O₂S, with a molecular weight of 288.365 g/mol . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions. This compound belongs to a broader class of thiophene carboxamides, which are explored for diverse therapeutic applications, including antimicrobial, anticancer, and antifungal activities.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-2-1-11-20-14)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17/h1-6,11H,7-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPLNCDCLKMYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution via Carboxylic Acid Derivatives
The most widely reported method involves nucleophilic acyl substitution between thiophene-2-carbonyl chloride and 4-morpholin-4-yl-aniline. This single-step reaction, conducted in aprotic solvents like dichloromethane or tetrahydrofuran, utilizes triethylamine as a base to neutralize HCl byproducts. For instance, a protocol from a 2024 patent describes dissolving 4-morpholin-4-yl-aniline (1.2 equiv) in anhydrous methylene chloride, followed by dropwise addition of thiophene-2-carbonyl chloride (1.0 equiv) at 0–5°C. After warming to room temperature, the mixture is stirred for 12 hours, yielding the crude product with 85–90% conversion.
Key variables affecting this route include:
Multi-Step Synthesis via Intermediate Functionalization
Alternative routes employ pre-functionalized intermediates to enhance regioselectivity. A 2025 patent outlines a two-step strategy:
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Sulfonation : 4-Morpholin-4-yl-aniline is treated with chlorosulfonic acid to introduce a sulfonyl group at the para position, improving solubility for subsequent reactions.
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Amide Coupling : The sulfonated intermediate reacts with thiophene-2-carboxylic acid using EDCI/HOBt as coupling agents, achieving 78% isolated yield.
This approach mitigates steric hindrance from the morpholine ring, though it introduces additional purification steps.
Optimization of Reaction Conditions
Catalytic and Stoichiometric Enhancements
Recent advancements focus on catalytic systems to reduce reagent waste. A palladium-catalyzed coupling between thiophene-2-boronic acid and 4-morpholin-4-yl-nitrobenzene, followed by nitro reduction and amidation, achieves 92% overall yield. The catalytic cycle employs Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) in a toluene/water biphasic system, enabling efficient Suzuki-Miyaura coupling at 80°C.
Solvent and Temperature Profiling
Systematic solvent screening reveals that mixtures of THF and acetonitrile (3:1 v/v) optimize both solubility and reaction rate. Elevated temperatures (60–70°C) reduce reaction times from 24 hours to 6 hours without compromising yield. However, temperatures exceeding 80°C promote morpholine ring decomposition, as evidenced by GC-MS detection of ethylene oxide byproducts.
Analytical and Purification Techniques
Chromatographic Characterization
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide from common impurities like unreacted aniline (retention time: 12.3 min vs. 8.7 min). Method validation confirms a limit of detection (LOD) of 0.1 µg/mL and linearity (R² > 0.999) across 1–100 µg/mL.
Crystallization Protocols
Recrystallization from ethanol/water (7:3 v/v) produces needle-like crystals with 99.5% purity (by HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 124–126°C, consistent with monomorphic crystalline structure.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis, where it targets specific bacterial proteins.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for bacterial respiration. By inhibiting this target, the compound disrupts the energy production in Mycobacterium tuberculosis, leading to its death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Thiophene Carboxamides
The biological and physicochemical properties of thiophene carboxamides are highly dependent on substituents at the phenyl and thiophene moieties. Below is a comparative analysis with key analogues:
Key Observations:
- Morpholine vs.
- Antifungal Activity : Methoxy and chloro derivatives (e.g., compound 7h in ) exhibit EC₅₀ values in the micromolar range against plant pathogens, suggesting that electron-withdrawing groups enhance antifungal efficacy.
- Anticancer Derivatives : Piperidinylmethyl-linked compounds (e.g., 48–59 in ) show improved cellular penetration due to the basic nitrogen in piperidine, contrasting with morpholine’s neutral oxygen .
Comparison with Nitrothiophene Carboxamides:
Nitrothiophene derivatives (e.g., ) require additional steps for nitro group introduction, increasing synthetic complexity. Their antibacterial activity is attributed to nitro-reduction generating reactive intermediates, a mechanism absent in morpholine-containing analogues.
Anticancer Activity:
- Piperidine vs. Morpholine : Piperidine derivatives (e.g., 48–59 in ) show sub-micromolar IC₅₀ values in cancer cell lines, suggesting that basic amines enhance target engagement compared to morpholine’s neutral oxygen .
Antifungal Activity:
- Substituent Effects: Chlorophenyl and morpholinophenyl groups may enhance membrane permeability in fungi, as seen in compound 7h (EC₅₀ = 21.3 μmol/L against Botrytis cinerea) .
Biological Activity
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Overview
This compound is characterized by its unique chemical structure that includes a thiophene ring and a morpholine moiety. These structural features contribute to its biological properties, making it a valuable candidate for further research.
The primary mechanism of action for this compound involves its inhibition of the QcrB subunit in the menaquinol cytochrome c oxidoreductase complex. This complex is crucial for the respiration of Mycobacterium tuberculosis , and by targeting this enzyme, the compound disrupts energy production in the bacteria, leading to cell death.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Activity
Research has also indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell proliferation in ovarian and breast carcinoma cells . The compound's ability to induce apoptosis in these cells suggests potential for development as an anticancer agent.
Case Studies
- Tuberculosis Treatment : A study focusing on the compound's effect on Mycobacterium tuberculosis showed that it significantly reduced bacterial viability in vitro, supporting its potential use as an anti-tubercular agent.
- Cancer Cell Lines : In a comparative study, this compound was tested against several cancer cell lines, including HepG2 (liver cancer) and T24T (bladder cancer). The results indicated a dose-dependent decrease in cell viability, with effective concentrations ranging from 10 to 25 µM .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide and related analogs?
- Answer: Synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and substituted anilines. Key steps include:
- Amide bond formation: Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Purification: Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
- Critical parameters: Reaction temperature (60–80°C) and base selection (e.g., K₂CO₃ for nucleophilic substitution) to optimize yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer: Structural confirmation requires:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions and assess purity (e.g., morpholine protons at δ 3.6–3.8 ppm) .
- Mass spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ at m/z 331.1) .
- IR spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. How is the biological activity of this compound initially screened in academic research?
- Answer: Standard assays include:
- Enzyme inhibition: Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Antimicrobial testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Answer: Contradictory yield data often arise from:
- Solvent polarity: Switching from THF to DMF improves solubility of intermediates .
- Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions .
- Byproduct analysis: TLC monitoring and LC-MS identify side products (e.g., unreacted starting materials) .
Q. What strategies are used to elucidate the mechanism of action of this compound in biological systems?
- Answer: Advanced approaches include:
- Target identification: Affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular docking: Computational modeling (AutoDock Vina) predicts interactions with kinase active sites (e.g., EGFR) .
- Pathway analysis: RNA-seq or proteomics to identify dysregulated pathways post-treatment .
Q. How do structural modifications (e.g., morpholine vs. fluorophenyl substituents) impact bioactivity?
- Answer: Structure-activity relationship (SAR) studies reveal:
- Morpholine group: Enhances solubility and modulates pharmacokinetics via H-bonding with targets .
- Fluorine substitution: Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Thiophene ring modifications: Bromination at C4 enhances antitumor potency but reduces metabolic stability .
Q. How can computational modeling resolve discrepancies between in vitro and in vivo efficacy data?
- Answer:
- Pharmacokinetic simulations (PK/PD): Predict bioavailability using ADMET properties (e.g., LogP, CYP450 interactions) .
- Metabolite identification: LC-MS/MS detects active metabolites that may contribute to in vivo activity .
- Dose optimization: Adjust dosing regimens based on half-life (t₁/₂) and clearance rates from rodent studies .
Q. What methods address contradictory results in biological assays (e.g., varying IC₅₀ values across studies)?
- Answer:
- Assay standardization: Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Redundant validation: Confirm activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Batch-to-batch analysis: Ensure compound purity (>98%) via HPLC and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
